nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide
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Overview
Description
Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide is a complex organometallic compound that features a nickel(II) ion coordinated with a chiral ligand system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide typically involves the coordination of nickel(II) salts with the chiral ligand. The ligand is synthesized through a series of steps involving the condensation of benzyl-L-proline with 2-(((carboxylatomethyl)imino)(phenyl)methyl)phenylamine. The final coordination step is carried out in a suitable solvent, such as methanol or ethanol, under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Various ligands such as phosphines, amines, and carboxylates under inert atmosphere.
Major Products:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: New nickel complexes with different ligand environments.
Scientific Research Applications
Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Biology: Investigated for its potential interactions with biological molecules and its role in enzyme mimetics.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination properties.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide exerts its effects involves the coordination of the nickel center with various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets include organic molecules with functional groups that can coordinate to the nickel center, and the pathways involved often include oxidative addition, reductive elimination, and ligand exchange .
Comparison with Similar Compounds
- Nickel(II) complexes with mono(imino)pyrrole ligands.
- Nickel(II) pincer complexes.
- Nickel(II) complexes with other chiral ligands .
Comparison: Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide is unique due to its specific chiral ligand system, which imparts distinct stereochemical properties and catalytic activities. Compared to other nickel(II) complexes, this compound offers enhanced selectivity and efficiency in certain catalytic reactions, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C27H25N3NiO3 |
---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
2-[[[2-[[[(2S)-1-benzylpyrrolidin-2-yl]-oxidomethylidene]amino]phenyl]-phenylmethylidene]amino]acetate;nickel(2+) |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H,29,33)(H,31,32);/q;+2/p-2/t24-;/m0./s1 |
InChI Key |
VPHOGKKKHKQHCW-JIDHJSLPSA-L |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4)[O-].[Ni+2] |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4)[O-].[Ni+2] |
Origin of Product |
United States |
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